2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine
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Overview
Description
2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with a chlorine atom and a pyridine ring
Mechanism of Action
Target of Action
Similar triazine derivatives have been shown to possess anticancer activity , suggesting potential targets could be cellular components involved in cancer progression.
Mode of Action
It’s worth noting that certain imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against various cancer cells . This suggests that 2-Chloro-4-pyridin-3-yl-1,3,5-triazine may interact with its targets to inhibit cell proliferation.
Biochemical Pathways
Given the anti-proliferative activity of similar compounds , it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
Certain imamine-1,3,5-triazine derivatives have been suggested to possess the properties of drug candidates , implying potential bioavailability.
Result of Action
Similar compounds have shown to inhibit the migration, invasion, adhesion, and proliferation of cancer cells , suggesting potential cellular effects.
Action Environment
It’s worth noting that the compound has been described as having good thermal stability , suggesting it may retain its activity under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine typically involves the reaction of 2-chloro-1,3,5-triazine with 3-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The pyridine ring can undergo oxidation to form N-oxides.
Reduction: The triazine ring can be reduced to form dihydrotriazines.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dihydrotriazines.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities[][3].
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules[][3].
Comparison with Similar Compounds
2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Trichloro-1,3,5-triazine: A widely used intermediate in the synthesis of dyes and agrochemicals.
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Used in the spectrophotometric determination of iron and as a ligand in coordination chemistry.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Employed as a peptide coupling agent in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Properties
IUPAC Name |
2-chloro-4-pyridin-3-yl-1,3,5-triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-2-1-3-10-4-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCJPZWJQCTSHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281588 |
Source
|
Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-03-3 |
Source
|
Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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